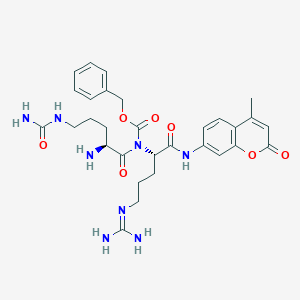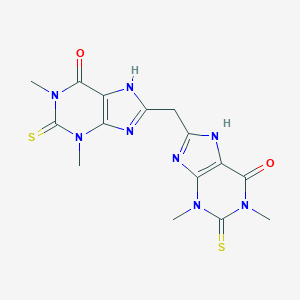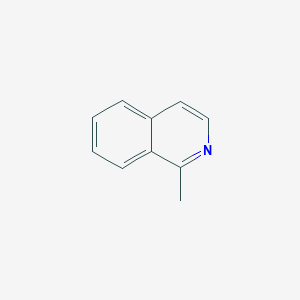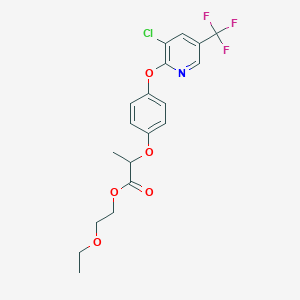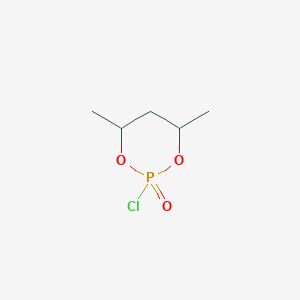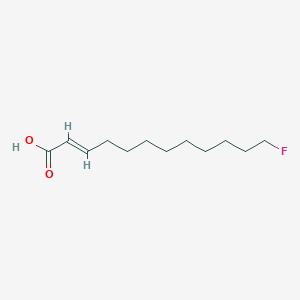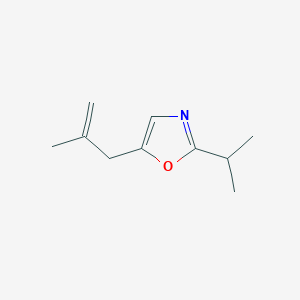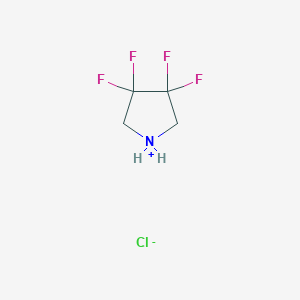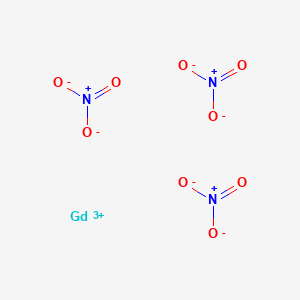
Gadolinium trinitrate
Übersicht
Beschreibung
Gadolinium trinitrate is a nitrate of gadolinium . It is used as a water-soluble neutron poison in nuclear reactors, and also as a raw material in the production of other gadolinium compounds, for the production of specialty glasses and ceramics, and as a phosphor . Nitrite, a compound in Gadolinium trinitrate, is known to cause methemoglobinemia .
Molecular Structure Analysis
The molecular formula of Gadolinium trinitrate is Gd(NO3)3 . The InChI representation is InChI=1S/Gd.3NO3/c;32-1(3)4/q+3;3-1 . The Canonical SMILES representation is N+([O-])[O-].N+([O-])[O-].N+([O-])[O-].[Gd+3] .
Physical And Chemical Properties Analysis
Gadolinium trinitrate has a molecular weight of 343.3 g/mol . It does not have any hydrogen bond donors but has nine hydrogen bond acceptors . Gadolinium is paramagnetic at room temperature and becomes ferromagnetic when cooled or at low temperatures of about 20°C .
Wissenschaftliche Forschungsanwendungen
Magnetic Resonance Imaging (MRI) Contrast Agent
Gadolinium trinitrate is widely used in the medical field as a contrast agent for magnetic resonance imaging (MRI) . The properties of its trivalent cation (Gd3+) make it suitable to serve as the central ion in chelates administered intravenously to patients . This enhances the visibility of internal body structures in MRI scans .
Pharmacokinetics and Toxicity Studies
Scientific research has documented the retention of gadolinium in tissues, long after exposure . This has led to studies on the pharmacokinetics and toxicity of gadolinium in humans and animals . Understanding the distribution and excretion of gadolinium and GBCAs, and their potential retention, is pivotal .
Nephrogenic Systemic Fibrosis Research
Gadolinium-based contrast agents (GBCAs) have been associated with a disease termed nephrogenic systemic fibrosis, found in patients with impaired renal function . Research in this area aims to understand the disease and develop preventative measures .
Environmental and Health Impact Studies
The extensive use of gadolinium in MRI has led to increased Gd levels in industrialized parts of the world . This has raised environmental and health concerns, leading to research into the impacts of gadolinium on the environment and human health .
Electronics
Gadolinium compounds have unique magnetic properties, making them useful in electronics . Research in this area focuses on leveraging these properties for the development of electronic devices .
Nuclear Reactors
Gadolinium trinitrate is also used in nuclear reactors due to its high neutron absorption cross-section . Research in this field aims to optimize the use of gadolinium in nuclear reactors for efficient energy production .
Safety And Hazards
Gadolinium trinitrate should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Gadolinium toxicity, termed gadolinium deposition disease (GDD), has been identified and is being studied. Young and middle-aged White women of central European genetic origin are the most affected. The most common symptoms are fatigue, brain fog, skin pain, skin discoloration, bone pain, muscle fasciculations, and pins and needles . Future directions of disease detection and treatment are being discussed .
Eigenschaften
IUPAC Name |
gadolinium(3+);trinitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Gd.3NO3/c;3*2-1(3)4/q+3;3*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFSXYMZCVAQCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Gd+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Gd(NO3)3, GdN3O9 | |
| Record name | Gadolinium(III) nitrate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Gadolinium(III)_nitrate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80890648 | |
| Record name | Gadolinium trinitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80890648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gadolinium trinitrate | |
CAS RN |
10168-81-7 | |
| Record name | Gadolinium trinitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010168817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gadolinium trinitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80890648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gadolinium trinitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.385 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Gadolinium trinitrate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2AB55Y5CR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

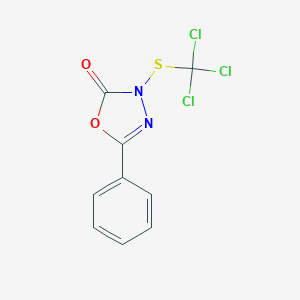
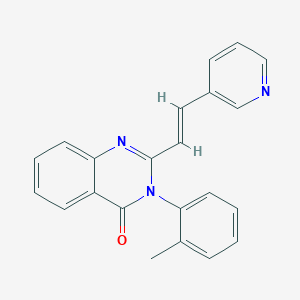
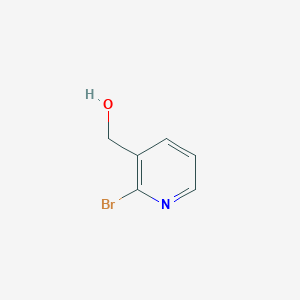
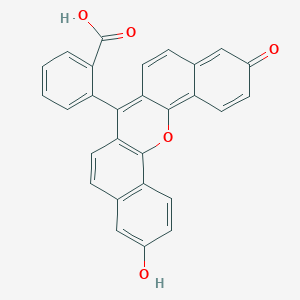
![2-chloro-1-methyl-1H-benzo[d]imidazole](/img/structure/B155357.png)
